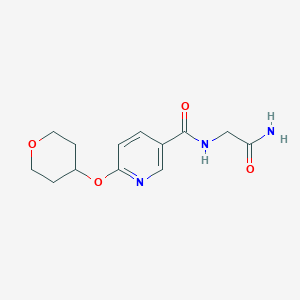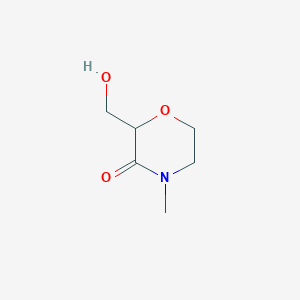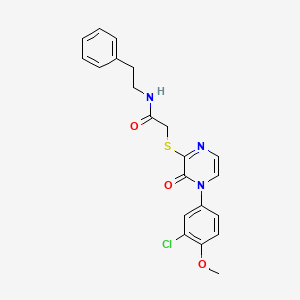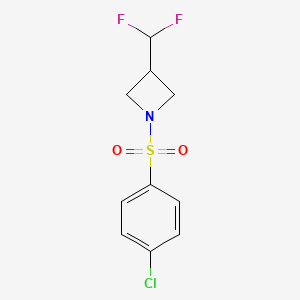
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Impact on Oxidative Metabolism
Nicotinamide and its derivatives play a crucial role in oxidative metabolism, with effects on the hepatic microsomal mixed-function oxidase system. Research by Schenkman et al. (1967) revealed that nicotinamide can inhibit the metabolism of substrates in this system, highlighting its potential to modulate enzymatic activity and suggesting applications in studying drug metabolism and enzyme inhibition mechanisms (Schenkman, Ball, & Estabrook, 1967).
Enzymatic Activity and Inhibition
Studies on nicotinamidase from Mycobacterium tuberculosis by Seiner, Hegde, & Blanchard (2010) show the enzyme's role in the NAD+ salvage pathway, crucial for cellular energy metabolism. This research underscores the therapeutic potential of targeting nicotinamidase in tuberculosis treatment, offering a foundation for developing drugs that can disrupt bacterial NAD+ synthesis (Seiner, Hegde, & Blanchard, 2010).
Structural Analysis and Crystal Engineering
Jarzembska et al. (2017) conducted a study on the cocrystallization of nicotinamide with dihydroxybenzoic acids to explore molecular recognition patterns and lattice energy features. This research has implications for the design of pharmaceutical cocrystals with enhanced stability and solubility, contributing to the development of better drug formulations (Jarzembska et al., 2017).
Metabolic Pathway Insights
Research by Tolstikov et al. (2014) on the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer cells provides insights into the metabolic effects of NAMPT inhibition, revealing significant changes in amino acids, purine, pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This study illustrates the utility of metabolomics in understanding the cellular impact of pharmacological interventions and identifies NAMPT as a potential target for cancer therapy (Tolstikov et al., 2014).
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-11(17)8-16-13(18)9-1-2-12(15-7-9)20-10-3-5-19-6-4-10/h1-2,7,10H,3-6,8H2,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCHZWFEZZJOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)


![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)


![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)
